Product packaging for 3-Methyl-1H-pyrazol-4-OL(Cat. No.:)

3-Methyl-1H-pyrazol-4-OL

Cat. No.: B14905577
M. Wt: 98.10 g/mol
InChI Key: RGQMPSRGRDKMCX-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazol-4-OL (CAS: 1394954-93-8) is a pyrazole-based chemical scaffold with significant value in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly various pyrazolone derivatives studied for their diverse biological activities . Research indicates that synthetic derivatives based on the 3-methyl-1H-pyrazol framework demonstrate potent antimicrobial properties , showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger by potentially targeting microbial dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT) enzymes . Furthermore, related pyrazole compounds exhibit promising antioxidant and anticancer activity , functioning by inhibiting reactive oxygen species (ROS) production, lipid peroxidation, and NADPH oxidase activity in cellular models, with some showing antiproliferative effects against various cancer cell lines . The compound is also utilized in developing novel synthetic methodologies, such as the eco-friendly preparation of bis(pyrazolol) derivatives . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B14905577 3-Methyl-1H-pyrazol-4-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQMPSRGRDKMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group at the C4 position of the pyrazole (B372694) ring is a primary site for functionalization, enabling the synthesis of a variety of derivatives through O-alkylation, acylation, oxidation, and halogenation reactions.

O-Alkylation and Acylation Reactions

The hydroxyl group of 3-Methyl-1H-pyrazol-4-OL can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are often in competition with C-alkylation and C-acylation at the adjacent C5 position, and the regioselectivity can be controlled by the choice of reagents and reaction conditions.

In the context of acylation, the formation of O-acylated products is a known side reaction when C-acylation is the primary goal. rsc.orged.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with acyl chlorides can lead to O-acylated compounds, and specific conditions, such as the use of a calcium hydroxide (B78521) complex, are employed to favor C-acylation by protecting the hydroxyl functionality. ed.govresearchgate.net Conversely, by avoiding such protecting strategies, the formation of the O-acylated product can be promoted.

O-alkylation can be achieved using various alkylating agents. A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, a related heterocyclic system, demonstrated the use of 4-(iodomethyl)pyrimidines as effective alkylating agents, leading to high yields of the O-alkylated products. acs.org This suggests that similar strategies could be applicable to this compound for the synthesis of its ether derivatives. The reaction of 5-benzoyloxy-1-(2-bromoethyl)-3-methylpyrazole with sodium t-butoxide in butanol has been shown to yield 5-hydroxy-3-methyl-1-vinylpyrazole, indicating an intramolecular O-alkylation following a dehydrohalogenation. nih.gov

Table 1: Examples of O-Alkylation and O-Acylation Reactions of Pyrazole Derivatives

Starting MaterialReagent(s)Product(s)Reaction TypeReference(s)
3-Methyl-1-phenyl-1H-pyrazol-5-oneAcyl chlorideO-acylated pyrazoleO-Acylation rsc.orged.gov
5-Benzoyloxy-1-(2-bromoethyl)-3-methylpyrazoleSodium t-butoxide5-Hydroxy-3-methyl-1-vinylpyrazoleIntramolecular O-Alkylation nih.gov
4-(Trifluoromethyl)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineO-alkylated pyrimidine (B1678525)O-Alkylation acs.org

Oxidation Reactions

The oxidation of pyrazole derivatives can lead to various products depending on the substrate and the oxidizing agent used. The oxidation of pyrazole itself can yield 4-hydroxypyrazole, a reaction observed in biological systems involving cytochrome P-450. nih.gov This indicates the susceptibility of the C4 position to oxidation.

Furthermore, pyrazolines, which are partially saturated precursors to pyrazoles, can be readily oxidized to the corresponding aromatic pyrazoles using reagents such as bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org While direct oxidation of the hydroxyl group of this compound to a pyrazolone (B3327878) is a plausible transformation, specific literature detailing this reaction is scarce. However, the general principles of alcohol oxidation suggest that suitable oxidizing agents could effect this conversion.

Table 2: Examples of Oxidation Reactions in Pyrazole Chemistry

Starting MaterialOxidizing Agent/ConditionsProductReaction TypeReference(s)
PyrazoleCytochrome P-450 (in vivo)4-HydroxypyrazoleC-H Oxidation nih.gov
PyrazolinesBromine or O2/DMSOPyrazolesAromatization organic-chemistry.org

Halogenation Reactions

The direct replacement of the hydroxyl group in this compound with a halogen atom is a potential transformation, though not extensively documented. More commonly reported is the electrophilic halogenation of the pyrazole ring itself.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. nih.gov Therefore, for a substrate like this compound, the presence of the hydroxyl group would likely influence the reactivity and regioselectivity of electrophilic halogenation. The conversion of a hydroxyl group to a halogen is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The application of such reagents to this compound would be expected to yield the corresponding 4-halopyrazole, although the specific conditions and potential side reactions with the pyrazole ring would need to be considered.

Pyrazole Ring Transformations and Substitutions

The pyrazole ring in this compound is an aromatic system that can undergo various transformations, including nucleophilic substitution and ring-opening/ring-closure reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring are generally less common than electrophilic substitutions due to the electron-rich nature of the aromatic system. However, such reactions can occur, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present.

For instance, studies on 4-halonitropyrazolecarboxylic acids have shown that the halogen at the C4 position can be displaced by nucleophiles like arylamines in the presence of a copper catalyst. osti.gov This demonstrates that the C4 position can be susceptible to nucleophilic attack under the right conditions. In the case of this compound, the hydroxyl group is generally a poor leaving group. However, it could potentially be converted into a better leaving group, such as a tosylate or mesylate, which could then be displaced by a nucleophile.

ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms

A particularly interesting transformation that pyrazole derivatives can undergo is the ANRORC mechanism. This reaction pathway involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring and subsequent closure to form a new heterocyclic system.

A detailed study of the ANRORC mechanism has been conducted on 3-methyl-1,4-dinitro-1H-pyrazole, a close analog of this compound. researchgate.net In this study, the reaction with arylhydrazines led to the formation of two regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles. The proposed mechanism involves the nucleophilic attack of the arylhydrazine onto the pyrazole ring, followed by ring opening to an open-chain intermediate. Subsequent intramolecular nucleophilic attack and aromatization lead to the final rearranged pyrazole products. researchgate.net This highlights the potential for the pyrazole ring in this compound derivatives to undergo similar skeletal rearrangements under nucleophilic conditions.

Formation of Fused and Spiro Heterocyclic Systems

The reactivity of this compound and its derivatives allows for the synthesis of complex molecular architectures, including fused and spiro heterocyclic systems. These reactions are pivotal in the generation of novel compounds with potential applications in medicinal chemistry and material science.

Pyrazolo[3,4-d]pyrimidine Synthesis.

The fusion of a pyrimidine ring to a pyrazole core results in the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their diverse biological activities. nih.gov The synthesis of these derivatives often involves the reaction of a substituted pyrazole with a suitable precursor that provides the necessary atoms for the pyrimidine ring.

For instance, new pyrazolo[3,4-d]pyrimidines have been successfully synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide. nih.gov These reactions are typically carried out at room temperature in a solvent such as dimethylformamide (DMF), employing liquid-solid phase transfer catalysis. nih.gov The resulting structures can be elucidated and characterized using techniques like NMR spectroscopy and X-ray diffraction. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest due to its structural similarity to purines, which allows these compounds to act as biomimetics and interact with biological targets. nih.gov A notable example is Allopurinol, a drug used in the treatment of gout, which features this heterocyclic system. nih.govmolport.com The reactivity of pyrazolo[3,4-d]pyrimidines at various active sites makes them excellent precursors for the synthesis of new heterocyclic systems with a broad spectrum of potential activities. nih.gov

Indenopyrazole Formation.

The synthesis of indenopyrazole derivatives from this compound has not been extensively detailed in the provided search results. However, the general reactivity of pyrazole derivatives suggests possible synthetic routes. Pyrazoles can undergo reactions to form fused systems, and the formation of an indenopyrazole would involve the annulation of an indene (B144670) ring system onto the pyrazole core.

Other Fused-Ring Derivatives.

Beyond pyrazolo[3,4-d]pyrimidines, this compound and its analogs serve as versatile building blocks for a variety of other fused heterocyclic systems. The specific fused ring system obtained depends on the reaction partner and the conditions employed. These reactions often take advantage of the nucleophilic character of the pyrazole ring and the reactivity of its substituents.

Substituted pyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems, including but not limited to, substituted bis(pyrazolo[4,3-d] nih.govnih.govdiazepinones), substituted octahydro-1H-benzo[g]indazole derivatives, and substituted 1H-pyrazolo[3,4-c]pyridines. arkat-usa.org The formation of these fused systems often proceeds through condensation reactions of functionalized 1,3-dicarbonyl compounds with hydrazines, although this can sometimes lead to a mixture of regioisomers. arkat-usa.org

The table below summarizes some of the fused heterocyclic systems derived from pyrazole precursors.

Fused HeterocycleStarting Pyrazole DerivativeKey Reaction Type
Pyrazolo[3,4-d]pyrimidines3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olAlkylation
1H-Pyrazolo[3,4-b]pyridines3-AminopyrazoleCondensation with 1,3-dicarbonyl compounds
Pyrazole-4-carbaldehydesHydrazonesVilsmeier-Haack reaction

Synthesis of Poly-pyrazole Systems (e.g., bis(pyrazol-5-ols))

The synthesis of molecules containing multiple pyrazole units, such as bis(pyrazol-5-ols), is another important area of derivatization. These compounds are often prepared through condensation reactions. nih.govresearchgate.net

A common method for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) involves a three-component reaction of a 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.govnih.gov This reaction can be catalyzed by sodium acetate (B1210297) and is typically carried out at room temperature. nih.govnih.gov The resulting bis(pyrazol-5-ol) derivatives are often obtained in high to excellent yields, with pure products isolated by simple filtration. nih.govnih.gov

Alternative, environmentally friendly methods for the synthesis of these compounds have also been developed. These include catalyst-free and solvent-free approaches that involve heating the reactants or using microwave irradiation. researchgate.net Another green approach utilizes visible light as an energy source at room temperature, providing a cost-effective and catalyst-free protocol. acs.org Furthermore, heterogeneous catalysts like boehmite nanoparticles have been employed for the efficient and eco-friendly synthesis of 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ols). semnan.ac.ir

The research findings for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) are summarized in the table below.

CatalystSolventReaction ConditionsYieldReference
Sodium Acetate70% EtOHRoom TemperatureHigh to Excellent nih.govnih.gov
NoneNoneHeating at 120°C or Microwave Irradiation (300 W)Not specified researchgate.net
NoneNot specifiedVisible Light, Room TemperatureFair to Excellent acs.org
Boehmite NanoparticlesNot specifiedNot specifiedNot specified semnan.ac.ir
Ammonium ChlorideH2O:EtOHRoom TemperatureNot specified researchgate.net

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Methyl-1H-pyrazol-4-OL is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Methyl Protons (C3-CH₃): The three protons of the methyl group at the C3 position are expected to appear as a sharp singlet in the upfield region of the spectrum. In related structures like 3-methylpyrazole, this signal is observed around δ 2.339 ppm. chemicalbook.com For 3-methyl-1-phenyl-indenopyrazole derivatives, this peak is similarly found at approximately δ 2.29-2.48 ppm. mdpi.com

Pyrazole (B372694) Ring Proton (C5-H): The proton attached to the C5 carbon of the pyrazole ring will also appear as a singlet. Its chemical shift is typically observed further downfield due to the influence of the heterocyclic ring. For instance, in 3-methylpyrazole, the H5 proton signal is at δ 7.480 ppm. chemicalbook.com

Hydroxyl Proton (C4-OH): The proton of the hydroxyl group is exchangeable and its signal is often broad. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Amine Proton (N1-H): Similar to the hydroxyl proton, the N-H proton is also exchangeable and its signal is typically a broad singlet, with a chemical shift that is highly dependent on the experimental conditions. In 3-methylpyrazole, this proton appears far downfield at δ 10.88 ppm. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Related Compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected for the four carbon atoms.

Methyl Carbon (C3-CH₃): This carbon typically resonates at the highest field (lowest ppm value). In 3-methyl pyrazol-5-one, the methyl carbon signal appears at 11.4 ppm. jocpr.com

C3 of Pyrazole Ring: This carbon, being attached to a nitrogen atom and the methyl group, is expected in the downfield region. In pyrazole itself, the C3/C5 carbons appear at δ 134.7 ppm. chemicalbook.com In substituted pyrazoles, this can shift significantly. For example, in a 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazole, the C3 signal is at δ 146.7 ppm. mdpi.com

C4 of Pyrazole Ring: The carbon bearing the hydroxyl group (C4) will be influenced by the electronegative oxygen atom, shifting its signal downfield.

C5 of Pyrazole Ring: This carbon's chemical shift will be similar to C3 but influenced by the adjacent NH group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Related Compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between the N1-H and C5-H if any coupling exists, and potentially a weak long-range coupling between the C5-H and the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com It is fundamental for piecing together the molecular structure. rsc.org For this compound, key HMBC correlations would include:

A correlation from the methyl protons (C3-CH₃) to the C3 and C4 carbons.

A correlation from the C5-H proton to the C3 and C4 carbons.

Correlations from the N1-H proton to the C5 and C3 carbons.

A correlation from the O-H proton to the C4 and potentially C3 and C5 carbons. These correlations provide definitive proof of the substitution pattern on the pyrazole ring. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion. nih.gov For this compound (C₄H₆N₂O), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula. The high resolution of techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is particularly suited for the analysis of complex mixtures containing pyrazole derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the analysis of pyrazole compounds in various matrices. nih.gov An LC-MS analysis of this compound would first involve separating the compound from any impurities on an LC column (e.g., a C18 column). The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, to obtain the mass spectrum of the purified compound. nih.govresearchgate.net This confirms the molecular weight of the analyte and can be used for quantification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of absorption (or transmittance) against the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its key functional groups:

O-H Stretching: A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

N-H Stretching: The pyrazole ring contains an N-H bond, which would likely give rise to a moderate, somewhat broad peak in the 3100-3500 cm⁻¹ region. This peak may overlap with the O-H band.

C-H Stretching: Two types of C-H stretching vibrations would be anticipated. The stretching of the C-H bond on the aromatic pyrazole ring would appear at a wavenumber just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In contrast, the C-H stretching vibrations of the methyl (CH₃) group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C double bonds. Their stretching vibrations are expected to produce absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹.

O-H Bending and C-O Stretching: The bending vibration of the O-H group and the stretching of the C-O bond would also be present, typically appearing in the 1050-1450 cm⁻¹ range of the fingerprint region.

Analysis of these characteristic peaks would provide strong evidence for the presence of the hydroxyl, methyl, and pyrazole functionalities, thus helping to confirm the compound's identity.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed model of the electron density, and thus the atomic structure of the molecule, can be constructed.

Unambiguous Structure Confirmation: It would confirm the connectivity of the atoms, verifying the presence of the 5-membered pyrazole ring with the methyl group at position 3 and the hydroxyl group at position 4.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-N, C-O, O-H) and bond angles within the molecule would be obtained.

Molecular Conformation and Planarity: The analysis would reveal the planarity of the pyrazole ring and the orientation of the substituent groups.

Solid-State Packing and Intermolecular Interactions: Crucially, it would elucidate how the molecules arrange themselves in the crystal lattice. This includes the identification and characterization of intermolecular forces, such as hydrogen bonds involving the hydroxyl (O-H) and pyrazole (N-H) groups, which are expected to be significant in the solid-state structure of this compound.

Such data is critical for understanding the compound's physical properties and for computational modeling studies.

Other Characterization Techniques

Beyond IR spectroscopy and X-ray crystallography, other analytical methods are essential for a full characterization profile.

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₄H₆N₂O for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Composition for C₄H₆N₂O:

Carbon (C): 48.97%

Hydrogen (H): 6.16%

Nitrogen (N): 28.55%

Oxygen (O): 16.31%

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. Conjugated systems, such as the pyrazole ring, typically exhibit characteristic absorptions in the UV region. The spectrum of this compound would be expected to show absorption maxima (λ_max_) corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. The position and intensity of these absorptions are influenced by the substituents and the solvent used for the analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental chemical characteristics of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govasrjetsjournal.org DFT studies on pyrazole derivatives, including those structurally related to 3-Methyl-1H-pyrazol-4-OL, have provided valuable insights into their chemical behavior. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules. asrjetsjournal.orgresearchgate.net

DFT calculations have been employed to study various pyrazole derivatives, revealing how different substituents on the pyrazole ring influence its electronic properties and reactivity. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution and, consequently, the molecule's reactivity. researchgate.net These theoretical studies are often performed in both gas and aqueous phases to understand the effect of the solvent on the molecule's behavior. nih.gov

Table 1: Key Parameters from DFT Studies of Pyrazole Derivatives
ParameterSignificanceReference
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MESP)Identifies electrophilic and nucleophilic sites, predicting intermolecular interactions. asrjetsjournal.orgresearchgate.net
Chemical Hardness (η)Measures the resistance to change in electron distribution. Lower hardness indicates higher reactivity. nih.govresearchgate.net
Electrophilicity Index (ω)Quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net

Conformational Analysis and Tautomerism Studies

Conformational analysis of pyrazole derivatives is crucial for understanding their three-dimensional structure and how it relates to their biological activity. The flexibility of substituents on the pyrazole ring can lead to different stable conformations, each with its own energy level. In some crystal structures of pyrazole derivatives, the pyrazoline ring is observed to adopt an envelope conformation. nih.govresearchgate.net

Tautomerism is a significant aspect of pyrazole chemistry. This compound can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can be investigated using computational methods. Understanding the predominant tautomeric form under physiological conditions is essential for predicting its interactions with biological targets.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the interactions of small molecules with biological macromolecules and for understanding their behavior over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov

For pyrazole derivatives, docking studies have been performed to investigate their binding to various protein targets, including enzymes like cytochrome c peroxidase and protein kinases. nih.govresearchgate.net The results of these studies provide information on:

Binding Affinity: The strength of the interaction between the ligand and the protein, often expressed as a binding energy or docking score. researchgate.net

Binding Pose: The specific orientation and conformation of the ligand within the active site of the protein.

Key Interactions: The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. nih.gov

These insights are crucial for understanding the structure-activity relationships of pyrazole-based compounds and for designing new derivatives with improved potency and selectivity. researchgate.netnih.gov

Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. nih.govresearchgate.netnih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Pyrazole Derivatives
Interaction TypeDescriptionReference
C-H···N Hydrogen BondAn interaction between a carbon-bound hydrogen and a nitrogen atom. nih.govnih.gov
C-H···O Hydrogen BondAn interaction between a carbon-bound hydrogen and an oxygen atom. nih.gov
N-H···O Hydrogen BondA hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom. nih.gov
π-π StackingAn attractive, noncovalent interaction between aromatic rings. nih.gov

Structure-Activity Relationship (SAR) Methodologies and Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govscispace.com For pyrazole derivatives, SAR studies involve systematically modifying the structure of the molecule and evaluating the effect of these changes on its activity. nih.govnih.gov

Key aspects of SAR studies on pyrazole derivatives include:

Modification of Substituents: Investigating the effect of different substituents at various positions of the pyrazole ring. For example, the introduction of methyl, methoxy, or trifluoromethyl groups can significantly impact the biological activity. nih.govnih.gov

Scaffold Hopping: Replacing the pyrazole core with other heterocyclic rings to explore new chemical space and improve properties. scispace.com

QSAR (Quantitative Structure-Activity Relationship): Developing mathematical models that correlate the chemical properties of a series of compounds with their biological activity. researchgate.net

These studies have shown that the nature and position of substituents on the pyrazole ring are crucial for their biological effects. scispace.comnih.gov For example, in a series of pyrazole-based inhibitors, the presence of specific aryl moieties at certain positions was found to be critical for high inhibitory activity. scispace.comresearchgate.net SAR provides a rational basis for the design and optimization of new pyrazole derivatives with enhanced therapeutic potential.

Advanced Research Applications and Future Directions

Role as a Privileged Scaffold in Medicinal and Agrochemical Chemistry Research

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govnih.govresearchgate.net The specific substitution pattern of 3-methyl-1H-pyrazol-4-ol provides a unique platform for developing a wide array of bioactive compounds. Its derivatives have shown significant potential in both medicinal and agrochemical applications. mdpi.comresearchgate.net

In medicinal chemistry, this scaffold is a cornerstone for creating compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.net A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of neurological disorders, which underscores the therapeutic potential of this pyrazole core. nih.gov The ability to modify the N1 and C4 positions of the pyrazole ring allows for the fine-tuning of biological activity, leading to the development of selective and potent therapeutic agents. For instance, various N-aryl substituted pyrazoles have been synthesized and investigated for their potential as kinase inhibitors or antimicrobial agents. nih.govnih.gov

In the agrochemical sector, pyrazole derivatives are integral to the development of modern pesticides and herbicides. mdpi.comresearchgate.net The structural features of this compound can be tailored to interact with specific enzymes or receptors in pests and weeds, leading to effective and often selective crop protection agents. Research into fluorinated pyrazole derivatives, for example, has yielded compounds with potent insecticidal and herbicidal activities. mdpi.comresearchgate.net

The table below summarizes the key research areas where this compound and its derivatives are considered privileged scaffolds.

FieldApplication AreaExample Compound ClassResearch Focus
Medicinal Chemistry Anti-inflammatoryCelecoxib-related bipyrazolesSelective COX-2 inhibition researchgate.net
AnticancerPralsetinib, SelpercatinibRET kinase inhibition nih.gov
AnticoagulantApixabanFactor Xa inhibition nih.gov
NeuroprotectionEdaravoneFree radical scavenging nih.gov
Agrochemical Chemistry PesticidesFipronil analoguesGABA-gated chloride channel antagonism
HerbicidesPyrasulfotole analogues4-HPPD inhibition
FungicidesPenthiopyrad analoguesSuccinate dehydrogenase inhibition

Applications as Synthons for Novel Organic Architectures

The this compound core is a versatile synthon, or building block, for constructing more complex and novel molecular architectures. Its multiple reactive sites—the two ring nitrogens, the hydroxyl group, and the adjacent C4 carbon—allow for a wide range of chemical transformations.

One prominent application is in the synthesis of bis(pyrazolyl)methane derivatives. For example, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be synthesized through a NaOAc-catalyzed condensation reaction between an aromatic aldehyde and two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one. nih.gov These bis-pyrazole structures are valuable ligands in coordination chemistry and have been investigated for their antioxidant and anticancer activities. nih.gov

Furthermore, the pyrazolone (B3327878) tautomer can be used to construct fused heterocyclic systems. Reactions involving the active methylene (B1212753) group at the C4 position can lead to the formation of pyranopyrazoles, pyrazolopyrimidines, and other fused rings with significant biological potential. nih.gov For instance, pyrazole-fused frameworks are present in various marketed drugs, highlighting the importance of this synthetic strategy. researchgate.net The compound also serves as a precursor for creating pyrazole-thiazole and pyrazole-pyrimidine hybrids, which have been explored for their antimicrobial properties. nih.gov

The following table details some of the novel organic architectures synthesized using this compound derivatives as key synthons.

SynthonReagent(s)Resulting ArchitectureApplication/Significance
3-Methyl-1-phenyl-2-pyrazolin-5-oneAromatic aldehydes4,4′-(Arylmethylene)bis(pyrazol-5-ols) nih.govAntioxidant, anticancer agents, ligands nih.gov
4-Acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-oneThiosemicarbazidePyrazole-thiazole hybrids nih.govAntimicrobial agents nih.gov
4-Acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-oneGuanidinePyrazole-pyrimidine hybrids nih.govAntimicrobial agents nih.gov
3-Methyl-1-phenyl-2-pyrazolin-5-one4-(Methylthio)benzaldehyde, followed by electrolysisBis(spiropyrazolone)cyclopropanes mdpi.comresearchgate.netIntermediate for fluorescent probes mdpi.comresearchgate.net

Development of Optoelectronic Materials and Fluorescent Probes

Derivatives of this compound are gaining attention for their applications in materials science, particularly in the development of optoelectronic materials and fluorescent chemosensors. The electronic properties of the pyrazole ring, combined with its capacity for extensive conjugation when substituted with chromophoric groups, make it an attractive candidate for these advanced applications.

Researchers have synthesized thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone, a derivative of the core structure, and evaluated its use as an optical chemosensor. mdpi.comresearchgate.net This compound exhibits distinct colorimetric and spectrophotometric changes in the presence of specific metal ions. mdpi.com Upon interaction with Fe³⁺, Sn²⁺, and Al³⁺, the molecule's absorption spectrum shows a noticeable bathochromic shift (a shift to longer wavelengths), indicating its potential as a selective optical sensor for these cations. mdpi.comresearchgate.net The development of such sensors is crucial for environmental monitoring and biological imaging.

In the realm of optoelectronics, pyrazole-containing compounds are being explored for their use in photovoltaic devices. For example, a novel heterojunction device based on a complex pyrazole-quinoline derivative demonstrated attractive photovoltaic properties, including a significant open-circuit voltage and short-circuit current. researchgate.net The introduction of the pyrazole chromophore can lead to an increase in the conjugation and aromaticity of materials, which is beneficial for light absorption and charge transport properties. researchgate.net

The table below highlights the progress in using this compound derivatives for these applications.

Derivative TypeTarget ApplicationDetected SpeciesPrinciple of Operation
(4Z)-4-[(Pyrazol-4-yl)methylene]pyrazoloneOptical ChemosensorFe³⁺, Sn²⁺, Al³⁺ mdpi.comresearchgate.netColorimetric/Spectrophotometric change mdpi.comresearchgate.net
Dipyrazolylmethane DerivativesFluorescent ProbeCu²⁺ sciforum.netFluorescence quenching/enhancement sciforum.net
Pyrazole-Quinoline HybridsPhotovoltaicsLight Energy ConversionPhoto-induced charge separation in a heterojunction researchgate.net

Emerging Methodologies in Pyrazole Synthesis and Functionalization

Continuous innovation in synthetic organic chemistry provides new and more efficient ways to synthesize and functionalize the pyrazole core, including that of this compound. These emerging methodologies often focus on improving yields, regioselectivity, and environmental sustainability.

Recent advancements include the development of "green" synthetic protocols that utilize water as a solvent, minimizing the reliance on volatile organic compounds. thieme-connect.com One-pot, multicomponent reactions are also gaining prominence, allowing for the synthesis of complex tetrasubstituted pyrazoles from simple starting materials in a single step, often catalyzed by agents like cetyltrimethylammonium bromide (CTAB) in water. thieme-connect.com Domino reactions in aqueous media have also been successfully employed to create novel pyrazole structures. thieme-connect.com

The functionalization of the pyrazole ring at specific positions is crucial for tuning its properties. For instance, regioselective iodination of the pyrazole core has been achieved with high precision. researchgate.net Treatment with n-BuLi followed by iodine leads exclusively to 5-iodo derivatives, while using CAN-mediated iodination affords 4-iodo isomers. researchgate.net These iodinated pyrazoles are valuable intermediates that can undergo further transformations, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions, to build more complex molecules. researchgate.net New methods for electrophilic cyclization using molecular iodine or copper iodide have also been developed for the synthesis of 4-iodopyrazoles and their non-halogenated counterparts, respectively. metu.edu.tr

A summary of emerging synthetic and functionalization methodologies is provided below.

MethodologyFocusCatalyst/ReagentKey Advantage
Aqueous SynthesisGreen ChemistryCetyltrimethylammonium bromide (CTAB) thieme-connect.comEnvironmentally friendly, efficient thieme-connect.com
Electrophilic Cyclization4-Iodopyrazole SynthesisMolecular Iodine (I₂) metu.edu.trGood to excellent yields for halogenated pyrazoles metu.edu.tr
Regioselective IodinationC-H Functionalizationn-BuLi/I₂ or CAN/I₂ researchgate.netPrecise control over isomer formation (C4 vs. C5) researchgate.net
One-Pot SynthesisFused PyrazolesNaOAc nih.govHigh efficiency, simple product isolation nih.gov
Palladium/Copper CatalysisC-N Bond FormationPd(dba)₂ or Cu(I) nih.govAmination at the C4 position of the pyrazole ring nih.gov

Future Research Perspectives in Computational and Spectroscopic Characterization

Future research on this compound and its derivatives will increasingly rely on the synergy between advanced computational modeling and sophisticated spectroscopic techniques. These tools are essential for deepening the understanding of structure-property relationships and for the rational design of new functional molecules.

Computational Characterization: Density Functional Theory (DFT) and other quantum chemical methods are becoming indispensable for predicting the geometric, electronic, and spectroscopic properties of pyrazole derivatives. researchgate.netmdpi.com Future studies will likely use these computational tools to:

Predict Reaction Outcomes: Model reaction pathways to predict the regioselectivity and stereoselectivity of synthetic transformations, guiding experimental efforts.

Elucidate Electronic Structures: Analyze molecular orbitals and electron density to understand the photophysical properties of pyrazole-based dyes and optoelectronic materials. researchgate.net

Screen Virtual Libraries: Computationally screen large libraries of virtual pyrazole derivatives for potential biological activity against specific targets, accelerating the drug discovery process.

Spectroscopic Characterization: While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry remain crucial for routine characterization mdpi.com, advanced spectroscopic methods will provide deeper insights.

Solid-State NMR: This technique can be used to study the structure and dynamics of pyrazole derivatives in the solid state, which is particularly relevant for materials science applications.

Advanced X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which is vital for understanding crystal packing and polymorphism. mdpi.com

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited-state dynamics of fluorescent probes and optoelectronic materials, revealing key information about energy transfer and charge separation processes that are fundamental to their function.

The integration of these predictive computational models with precise empirical data from advanced spectroscopy will undoubtedly accelerate the discovery and development of new technologies based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methyl-1H-pyrazol-4-OL, and how can purity be optimized during synthesis?

  • Methodology : A common approach involves cyclocondensation of β-ketoesters with hydrazines. For example, phenylhydrazine and ethyl acetoacetate in acidic conditions yield pyrazolone derivatives. Refluxing in acetic acid followed by recrystallization (ethanol/ether) ensures purity. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress, while elemental analysis validates purity .
  • Optimization : Adjust stoichiometry, solvent polarity (e.g., ethanol-chloroform mixtures for crystallization), and reflux duration to minimize byproducts. Use iodine vapor or UV for TLC visualization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • FTIR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) functionalities.
  • NMR : 1H^1H NMR identifies methyl (δ 2.1–2.5 ppm) and pyrazole proton environments (δ 6.5–8.0 ppm).
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Verify C, H, N composition (e.g., C11_{11}H10_{10}N2_2O requires C ≈ 63.2%, H ≈ 4.3%, N ≈ 18.4%) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

  • Methodology : Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H···O or O–H···N motifs). Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, NH and OH groups often form R22_2^2(8) motifs, guiding crystal packing predictions .
  • Applications : Predict solubility, stability, and co-crystal formation for drug design .

Q. How should researchers resolve contradictions between computational and experimental data (e.g., bond angles, tautomer stability)?

  • Approach :

Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD data. Discrepancies >2° in bond angles suggest lattice effects.

Tautomer Analysis : Use 13C^{13}C NMR or temperature-dependent IR to identify dominant tautomers (e.g., keto-enol equilibria).

Error Analysis : Refine SHELXL parameters (e.g., displacement ellipsoids) and check for twinning or disorder .

Q. What strategies improve the reliability of crystallographic data for this compound derivatives?

  • Best Practices :

  • Data Collection : Use high-resolution synchrotron sources for weakly diffracting crystals.
  • Refinement : Apply restraints to methyl groups and hydrogen atoms in SHELXL. Validate with Rint_{int} < 5% and CCDC deposition.
  • Twinned Data : Use SHELXD for structure solution and PLATON to check for pseudosymmetry .

Experimental Design & Data Analysis

Q. How to design a study investigating the bioactivity of this compound derivatives?

  • Framework :

  • Hypothesis : Link structural features (e.g., substituent electronegativity) to activity (e.g., enzyme inhibition).
  • Controls : Include positive controls (e.g., known inhibitors) and assess cytotoxicity (MTT assay).
  • Data Triangulation : Combine HPLC purity data, SCXRD structures, and dose-response curves. Use ANOVA to identify significant trends .

Q. What are common pitfalls in interpreting NMR spectra of pyrazole derivatives, and how can they be mitigated?

  • Challenges : Signal overlap (e.g., aromatic protons), tautomerism, and paramagnetic impurities.
  • Solutions :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Record spectra at multiple temperatures (e.g., 25°C vs. 60°C) to stabilize tautomers.
  • Filter samples through celite or use deuterated solvents to remove particulates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.